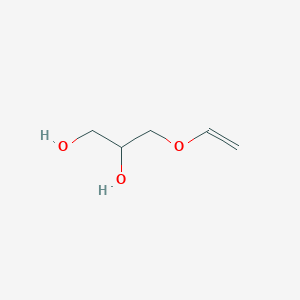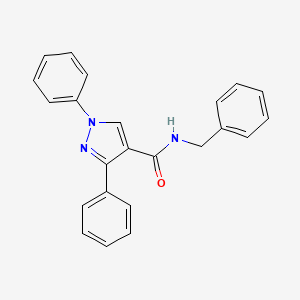![molecular formula C22H36O2 B14279662 [({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene CAS No. 137626-28-9](/img/structure/B14279662.png)
[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a dec-1-en-4-yloxy group and a pentan-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene typically involves multi-step organic reactions. One common method includes the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts conditions. The reaction conditions often require a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane. The reaction is typically carried out at low temperatures to control the reactivity and selectivity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bonds.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its structural features enable it to mimic natural substrates, providing insights into enzyme mechanisms and functions.
Medicine
In medicine, this compound derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of [({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzyme active sites, inhibiting or modulating their activity. The compound’s structural features allow it to fit into the enzyme’s active site, forming stable complexes that alter the enzyme’s function.
Comparación Con Compuestos Similares
Similar Compounds
[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene: Unique due to its specific substitution pattern on the benzene ring.
[({4-[(Dec-1-en-4-yl)oxy]butan-2-yl}oxy)methyl]benzene: Similar structure but with a butan-2-yloxy group instead of a pentan-2-yloxy group.
[({4-[(Dec-1-en-4-yl)oxy]hexan-2-yl}oxy)methyl]benzene: Similar structure but with a hexan-2-yloxy group instead of a pentan-2-yloxy group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, as it can be tailored to achieve desired reactivity and functionality.
Propiedades
Número CAS |
137626-28-9 |
|---|---|
Fórmula molecular |
C22H36O2 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
4-dec-1-en-4-yloxypentan-2-yloxymethylbenzene |
InChI |
InChI=1S/C22H36O2/c1-5-7-8-12-16-22(13-6-2)24-20(4)17-19(3)23-18-21-14-10-9-11-15-21/h6,9-11,14-15,19-20,22H,2,5,7-8,12-13,16-18H2,1,3-4H3 |
Clave InChI |
WVRGUHHHDYMDAR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CC=C)OC(C)CC(C)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14279601.png)
![Dimethyl [(oxiran-2-yl)methyl]propanedioate](/img/structure/B14279609.png)
![1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14279612.png)
![Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-](/img/structure/B14279614.png)
![1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)-](/img/structure/B14279619.png)


![2-[2-(2-Bromophenyl)ethyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14279630.png)




![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(butan-1-ol)](/img/structure/B14279656.png)
